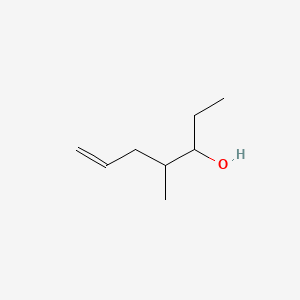
2,4-Heptanediol, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Heptanediol, dicarbamate is a chemical compound with the molecular formula C9H18N2O4 It is a derivative of 2,4-heptanediol, where both hydroxyl groups are converted into carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-heptanediol, dicarbamate typically involves the reaction of 2,4-heptanediol with carbamoylating agents. One common method is the reaction of 2,4-heptanediol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Heptanediol, dicarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate groups can be hydrolyzed to yield 2,4-heptanediol and urea.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The carbamate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: 2,4-Heptanediol and urea.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
2,4-Heptanediol, dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Mécanisme D'action
The mechanism of action of 2,4-heptanediol, dicarbamate involves the interaction of its carbamate groups with various molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Heptanediol: The parent compound with hydroxyl groups instead of carbamate groups.
2,4-Heptanedione: A related compound with carbonyl groups.
2,4-Heptanediol, dicarbamate: Unique due to the presence of two carbamate groups.
Propriétés
Numéro CAS |
63834-26-4 |
|---|---|
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-carbamoyloxyheptan-2-yl carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-7(15-9(11)13)5-6(2)14-8(10)12/h6-7H,3-5H2,1-2H3,(H2,10,12)(H2,11,13) |
Clé InChI |
MEFAXPOIMLNACU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(C)OC(=O)N)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)


![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)


![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)





